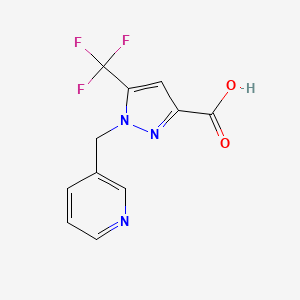

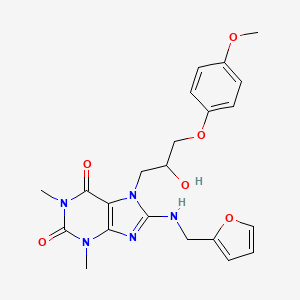

![molecular formula C22H20N2O3S2 B2377766 (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-15-6](/img/structure/B2377766.png)

(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H20N2O3S2 and its molecular weight is 424.53. The purity is usually 95%.

BenchChem offers high-quality (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Synthesis Applications

This compound is instrumental in the synthesis of heterocyclic systems, demonstrating a broad utility in creating complex organic structures. For instance, it has been used as a reagent in the preparation of pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, showcasing its versatility in synthesizing fused pyrimidinones and pyrazino[1,2-a]pyrimidin-4-one derivatives through reactions involving removal of protective groups under specific conditions (Toplak et al., 1999). Similarly, it has found applications in creating thieno[2,3-c]pyran-3-ones and benzothiophenes via Diels–Alder reactions, highlighting its role in generating stable derivatives of 2,3-dimethylenethiophene and benzothiophenes through regioselective interactions with alkynes (Jackson et al., 1990).

Contributions to Multinuclear Compound Synthesis

The compound also contributes to the synthesis and characterization of multinuclear zinc(II) alkyl derivatives of linked phenoxides, reflecting its importance in creating complex inorganic structures with potential catalytic applications, including copolymerization of cyclohexene oxide and carbon dioxide (Dinger and Scott, 2001).

Novel Thienobenzothiazines Synthesis

Further, it serves as a precursor in efficient methods for synthesizing nitrogen- and sulfur-containing heterocycles, such as thienobenzothiazoles, thienobenzothiazepines, and thienobenzothiazines, underpinning its critical role in medicinal chemistry for generating novel compounds with potential biological activities (Van Snick et al., 2013).

Utility in Dye Synthesis

Additionally, its derivatives have been explored in the synthesis of disperse dyes, offering insights into the development of novel colorants for industrial applications. This includes the preparation of styryl disperse dyes and azo dyes based on benzo[b]thiophene-3(2H)-one-1,1-dioxide, illustrating its contribution to materials science and dye chemistry (Bhatti and Seshadri, 2004).

Organocatalysis and Asymmetric Synthesis

Moreover, it has found applications in organocatalysis, specifically in hydrogen-bond donor catalysts bearing quinazoline or benzothiadiazine skeletons, facilitating highly enantioselective reactions. This highlights its utility in asymmetric synthesis, contributing to the development of chiral compounds for pharmaceutical applications (Inokuma et al., 2011).

特性

IUPAC Name |

(3Z)-1-benzyl-3-[(2,5-dimethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-15-8-9-16(2)18(12-15)23-13-20-21(25)22-19(10-11-28-22)24(29(20,26)27)14-17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3/b20-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMOQHQTRMVNPM-MOSHPQCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

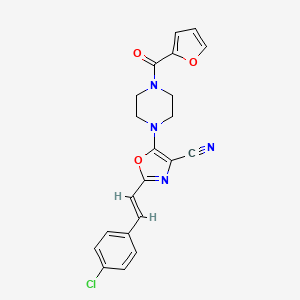

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

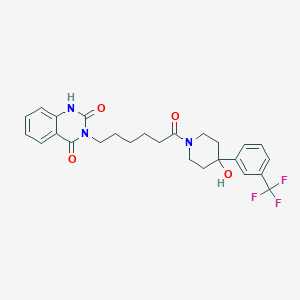

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

methanone](/img/structure/B2377693.png)

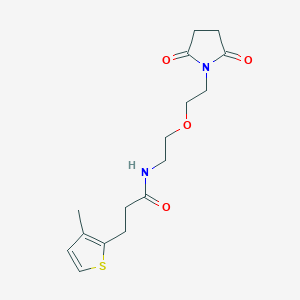

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)